molecular formula C20H18ClF3N6O3 B15144441 P2X3 antagonist 36

P2X3 antagonist 36

Cat. No.: B15144441
M. Wt: 482.8 g/mol
InChI Key: AHDQSCWTJUABRN-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P2X3 antagonist 36 is a compound that selectively inhibits the P2X3 receptor, a type of purinergic receptor activated by adenosine triphosphate (ATP). P2X3 receptors are predominantly found in sensory neurons and play a crucial role in the transmission of pain and other sensory signals. By blocking these receptors, this compound has the potential to alleviate chronic pain and other conditions associated with hypersensitive nerve fibers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P2X3 antagonist 36 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:

    Formation of the core structure: This often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to build the core aromatic structure.

    Functionalization: Introduction of various functional groups through nucleophilic substitution, oxidation, or reduction reactions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

P2X3 antagonist 36 can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to aldehydes or ketones using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of an alcohol group would yield an aldehyde or ketone, while reduction of a nitro group would produce an amine.

Scientific Research Applications

P2X3 antagonist 36 has a wide range of scientific research applications, including:

Mechanism of Action

P2X3 antagonist 36 exerts its effects by selectively binding to and inhibiting the P2X3 receptor. This receptor is an ATP-activated ion channel found on peripheral sensory neurons. By blocking the activation of P2X3 receptors, the compound prevents the transmission of pain and other sensory signals. This inhibition reduces the sensitization of nerve fibers and alleviates conditions associated with hypersensitive nerve fibers .

Comparison with Similar Compounds

P2X3 antagonist 36 can be compared with other similar compounds, such as:

This compound stands out due to its high selectivity for P2X3 receptors, which minimizes off-target effects and enhances its therapeutic potential.

Properties

Molecular Formula

C20H18ClF3N6O3

Molecular Weight

482.8 g/mol

IUPAC Name

2-[5-[(2R)-butan-2-yl]-2,6-dioxo-11-(trifluoromethyl)-1,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),9,11-trien-8-yl]-N-(5-chloropyridin-2-yl)acetamide

InChI

InChI=1S/C20H18ClF3N6O3/c1-3-10(2)28-8-12-17(19(28)33)29(9-15(31)26-14-5-4-11(21)7-25-14)16-6-13(20(22,23)24)27-30(16)18(12)32/h4-7,10H,3,8-9H2,1-2H3,(H,25,26,31)/t10-/m1/s1

InChI Key

AHDQSCWTJUABRN-SNVBAGLBSA-N

Isomeric SMILES

CC[C@@H](C)N1CC2=C(C1=O)N(C3=CC(=NN3C2=O)C(F)(F)F)CC(=O)NC4=NC=C(C=C4)Cl

Canonical SMILES

CCC(C)N1CC2=C(C1=O)N(C3=CC(=NN3C2=O)C(F)(F)F)CC(=O)NC4=NC=C(C=C4)Cl

Origin of Product

United States

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